molecular formula C22H21N3O5 B2922133 5-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 938026-11-0

5-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2922133
CAS No.: 938026-11-0
M. Wt: 407.426
InChI Key: GXHSYHZFKFOBGL-UHFFFAOYSA-N
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Description

This compound is a furopyrimidine dione derivative characterized by a fused furan ring at the pyrimidine core. Key structural features include:

  • 1,3-Dimethyl groups: Enhance steric stability and lipophilicity.
  • 5-(2,3-Dimethoxyphenyl) moiety: Introduces electron-donating methoxy groups, influencing electronic distribution and receptor binding.

Properties

IUPAC Name

6-anilino-5-(2,3-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-24-20(26)17-16(14-11-8-12-15(28-3)18(14)29-4)19(23-13-9-6-5-7-10-13)30-21(17)25(2)22(24)27/h5-12,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHSYHZFKFOBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(O2)NC3=CC=CC=C3)C4=C(C(=CC=C4)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2,3-Dimethoxyphenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic implications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the furo[2,3-d]pyrimidine core. Various methodologies can be employed, including cyclization reactions and condensation techniques. The compound's structure includes functional groups that are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of furo[2,3-d]pyrimidines. In particular, compounds similar to this compound have been evaluated against various cancer cell lines.

Case Study: MDA-MB-231 Cell Line

  • A study assessed the cytotoxic activity of synthesized thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line.
  • The results indicated that several compounds exhibited significant inhibitory effects with IC50 values ranging from 27.6 μM to above 50 μM.
CompoundIC50 (μM)Mechanism of Action
Compound A27.6Induces apoptosis via mitochondrial pathway
Compound B29.3Inhibits cell proliferation through cell cycle arrest
Compound C>50Modulates signaling pathways related to cancer progression

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by this compound and its analogs. Research has shown that certain derivatives possess significant antibacterial and antifungal properties.

Case Study: Antimicrobial Evaluation

  • A series of furochromone derivatives were synthesized and tested for their antimicrobial efficacy.
  • The findings suggested that these compounds demonstrated potent activity against various bacterial strains.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Candida albicans25 μg/mL

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Dimethoxy Substituents : The presence of methoxy groups enhances lipophilicity and may improve binding affinity to biological targets.
  • Phenylamino Group : This moiety is crucial for interactions with protein targets involved in cancer progression and microbial resistance.
  • Furo[2,3-d]pyrimidine Core : This scaffold is known for its diverse pharmacological activities and serves as a pivotal structure in drug design.

Comparison with Similar Compounds

Core Structure Variations

Compound Type Core Structure Key Differences from Target Compound
Target Compound Furo[2,3-d]pyrimidine Fused furan ring enhances rigidity and polarity.
Thieno[2,3-d]pyrimidine () Thieno[2,3-d]pyrimidine Sulfur atom in thiophene increases lipophilicity and alters electronic properties vs. furan .
Dihydropyrimidinone () Dihydropyrimidinone Reduced aromaticity; tetrahydrofuranose moiety may improve solubility .
Pyrimidine dione () Pyrimidine-2,4-dione Simpler core lacking fused rings; limited structural complexity .

Substituent Analysis

Compound Position 6 Substituent Functional Impact
Target Compound Phenylamino Potential for targeted receptor interactions via H-bonding.
[2] 2-Methyl-1,3-thiazol-4-yl Thiazole enhances kinase inhibition .
(6C) 2-Methoxyphenyl Methoxy group contributes to antifungal activity .
(6-Amino derivatives) Amino/Chloropropylamino Increased polarity but reduced bioactivity scope .

Key Research Findings and Implications

  • Synthetic Flexibility : Alkylation strategies used in (e.g., benzyl chlorides) could be applied to the target compound to optimize solubility or activity .
  • Activity Gaps: Unlike ’s antifungal derivatives, the target’s phenylamino group may shift activity toward anticancer or anti-inflammatory pathways, warranting further study.

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